3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one
Overview
Description
3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one is a complex organic compound that features a combination of pyridine, aniline, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is treated with thionyl chloride to form pyridine-4-carbonyl chloride.
Coupling with Aniline: The pyridine-4-carbonyl chloride is then reacted with aniline in the presence of a base such as triethylamine to form 4-(pyridine-4-carbonyl)aniline.
Formation of the Thiophene Derivative: The thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Final Coupling Reaction: The 4-(pyridine-4-carbonyl)aniline is then coupled with the thiophene derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of organic semiconductors or conductive polymers.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets. The pyridine and aniline moieties can interact with enzymes or receptors, potentially inhibiting or activating them. The thiophene ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridine-4-carbonyl)aniline: Lacks the thiophene moiety, making it less versatile in terms of chemical reactivity.
Thiophene-2-carboxylic acid: Lacks the pyridine and aniline moieties, limiting its applications in medicinal chemistry.
Uniqueness
3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one is unique due to its combination of three distinct functional groups, allowing it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-17(18-2-1-13-24-18)9-12-21-16-5-3-14(4-6-16)19(23)15-7-10-20-11-8-15/h1-8,10-11,13,21H,9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKMMSJZIWMLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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